molecular formula C22H22N2O2 B12808593 Benzilamide, N-ethyl-N-(4-pyridylmethyl)- CAS No. 102516-80-3

Benzilamide, N-ethyl-N-(4-pyridylmethyl)-

Cat. No.: B12808593
CAS No.: 102516-80-3
M. Wt: 346.4 g/mol
InChI Key: ODIJOPJTPHBCMA-UHFFFAOYSA-N
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Description

Benzilamide, N-ethyl-N-(4-pyridylmethyl)-: is a chemical compound with the molecular formula C22H22N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzilamide, N-ethyl-N-(4-pyridylmethyl)- typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is known for its green, rapid, and mild conditions, making it highly efficient and eco-friendly.

Industrial Production Methods: Industrial production of Benzilamide, N-ethyl-N-(4-pyridylmethyl)- may involve similar synthetic routes but on a larger scale. The use of ultrasonic irradiation and Lewis acidic ionic liquids can be scaled up for industrial applications, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Benzilamide, N-ethyl-N-(4-pyridylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Benzilamide, N-ethyl-N-(4-pyridylmethyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzilamide, N-ethyl-N-(4-pyridylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as tyrosinase, by binding to their active sites. This inhibition can lead to various biological effects, including antimicrobial and antioxidant activities .

Comparison with Similar Compounds

  • N-Benzylbenzamide
  • Benzanilide
  • N,N-Dimethylbenzamide
  • N-Benzylaniline

Comparison: Benzilamide, N-ethyl-N-(4-pyridylmethyl)- is unique due to its specific structural features, such as the presence of the pyridylmethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

102516-80-3

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-ethyl-2-hydroxy-2,2-diphenyl-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C22H22N2O2/c1-2-24(17-18-13-15-23-16-14-18)21(25)22(26,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,26H,2,17H2,1H3

InChI Key

ODIJOPJTPHBCMA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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